Cas no 2138283-37-9 (3-(propan-2-yl)-1,2,4-thiadiazol-5-ylmethanethiol)

3-(propan-2-yl)-1,2,4-thiadiazol-5-ylmethanethiol 化学的及び物理的性質
名前と識別子
-
- 3-(propan-2-yl)-1,2,4-thiadiazol-5-ylmethanethiol
- [3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methanethiol
- 2138283-37-9
- EN300-1085740
-
- インチ: 1S/C6H10N2S2/c1-4(2)6-7-5(3-9)10-8-6/h4,9H,3H2,1-2H3
- InChIKey: UOUBPIMJQYGNLQ-UHFFFAOYSA-N
- ほほえんだ: S1C(CS)=NC(C(C)C)=N1
計算された属性
- せいみつぶんしりょう: 174.02854067g/mol
- どういたいしつりょう: 174.02854067g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 55Ų
3-(propan-2-yl)-1,2,4-thiadiazol-5-ylmethanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1085740-5.0g |
[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methanethiol |
2138283-37-9 | 5g |
$6190.0 | 2023-06-10 | ||
Enamine | EN300-1085740-0.05g |
[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methanethiol |
2138283-37-9 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
Enamine | EN300-1085740-1.0g |
[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methanethiol |
2138283-37-9 | 1g |
$2134.0 | 2023-06-10 | ||
Enamine | EN300-1085740-5g |
[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methanethiol |
2138283-37-9 | 95% | 5g |
$2650.0 | 2023-10-27 | |
Enamine | EN300-1085740-0.5g |
[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methanethiol |
2138283-37-9 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
Enamine | EN300-1085740-0.1g |
[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methanethiol |
2138283-37-9 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1085740-0.25g |
[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methanethiol |
2138283-37-9 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1085740-10.0g |
[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methanethiol |
2138283-37-9 | 10g |
$9177.0 | 2023-06-10 | ||
Enamine | EN300-1085740-1g |
[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methanethiol |
2138283-37-9 | 95% | 1g |
$914.0 | 2023-10-27 | |
Enamine | EN300-1085740-10g |
[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methanethiol |
2138283-37-9 | 95% | 10g |
$3929.0 | 2023-10-27 |
3-(propan-2-yl)-1,2,4-thiadiazol-5-ylmethanethiol 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
3-(propan-2-yl)-1,2,4-thiadiazol-5-ylmethanethiolに関する追加情報
Comprehensive Overview of 3-(propan-2-yl)-1,2,4-thiadiazol-5-ylmethanethiol (CAS No. 2138283-37-9)
The compound 3-(propan-2-yl)-1,2,4-thiadiazol-5-ylmethanethiol (CAS No. 2138283-37-9) is a sulfur-containing heterocyclic molecule that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This thiadiazole derivative is characterized by its thiol functional group, which makes it a versatile intermediate in organic synthesis and material science. Researchers and industry professionals are increasingly exploring its use in pharmaceutical development, agrochemical formulations, and advanced material engineering.
One of the key reasons for the growing interest in 3-(propan-2-yl)-1,2,4-thiadiazol-5-ylmethanethiol is its structural similarity to other biologically active thiadiazole compounds. These compounds are known for their antimicrobial, anti-inflammatory, and antioxidant properties, making them valuable in drug discovery. The presence of the thiol group in this molecule also enhances its reactivity, allowing for facile modifications to create novel derivatives with tailored properties.
In the context of agrochemical applications, 3-(propan-2-yl)-1,2,4-thiadiazol-5-ylmethanethiol has shown promise as a building block for crop protection agents. Its ability to act as a chelating agent and its stability under various environmental conditions make it an attractive candidate for developing next-generation pesticides and herbicides. Recent studies have highlighted its potential in addressing challenges related to pest resistance and sustainable agriculture.
From a material science perspective, this compound is being investigated for its role in the synthesis of functional polymers and nanomaterials. The thiol group can participate in click chemistry reactions, enabling the creation of complex architectures with precise control over molecular structure. This has implications for developing advanced coatings, conductive materials, and sensors, which are highly sought after in industries ranging from electronics to healthcare.
The synthesis of 3-(propan-2-yl)-1,2,4-thiadiazol-5-ylmethanethiol typically involves multi-step reactions, including cyclization and thiolation processes. Researchers are continually optimizing these methods to improve yield, purity, and scalability. Advances in green chemistry have also led to the development of more environmentally friendly synthetic routes, aligning with global trends toward sustainable chemical production.
In the realm of pharmaceutical research, 3-(propan-2-yl)-1,2,4-thiadiazol-5-ylmethanethiol is being explored as a precursor for drug candidates targeting various diseases. Its bioisosteric properties allow it to mimic other pharmacophores, enhancing its potential in medicinal chemistry. Recent publications have highlighted its role in the design of enzyme inhibitors and receptor modulators, which are critical in treating conditions such as metabolic disorders and neurodegenerative diseases.
The compound's CAS No. 2138283-37-9 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Users often inquire about its physical and chemical properties, safety data, and commercial availability. Additionally, questions about its regulatory status and patent landscape are common, indicating a need for comprehensive and up-to-date information.
As the demand for specialty chemicals grows, 3-(propan-2-yl)-1,2,4-thiadiazol-5-ylmethanethiol is poised to play a pivotal role in innovation across multiple sectors. Its combination of reactivity, stability, and versatility makes it a valuable asset for researchers and manufacturers alike. Future developments are likely to focus on expanding its applications and improving synthetic methodologies to meet the evolving needs of science and industry.
2138283-37-9 (3-(propan-2-yl)-1,2,4-thiadiazol-5-ylmethanethiol) 関連製品
- 1806257-53-3(4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine)
- 1804414-39-8(Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate)
- 1394736-81-2(2-bromo-N-(2-methanesulfinyl-1-phenylethyl)pyridine-4-carboxamide)
- 2229513-39-5(4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine)
- 1805562-27-9(Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate)
- 896278-84-5(N'-(2-cyanophenyl)-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2098014-26-5((2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone)
- 1235202-51-3(2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide)
- 2044713-39-3(1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride)
- 832674-06-3(2-(5-Bromo-4-formyl-2-methoxy-phenoxy)-N-p-tolyl-acetamide)



